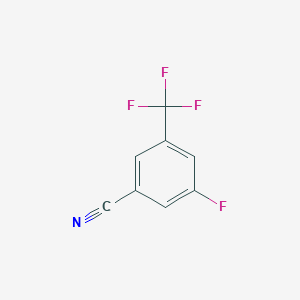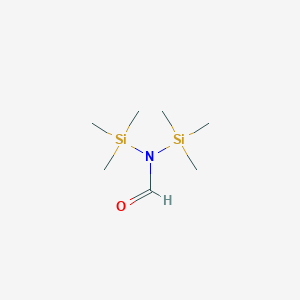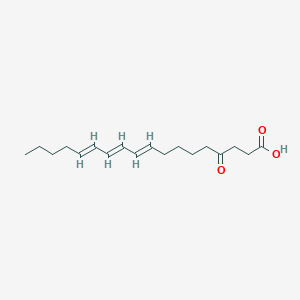
4-Oxo-9,11,13-octadecatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-9,11,13-octadecatrienoic acid, also known as 4-oxo-ETE, is a bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. This compound belongs to the family of eicosanoids, which are signaling molecules derived from arachidonic acid. 4-oxo-ETE is synthesized by the action of 5-lipoxygenase on arachidonic acid, and it acts as a potent chemoattractant for eosinophils, neutrophils, and monocytes. In recent years, there has been growing interest in the role of 4-oxo-ETE in inflammation, cancer, and other diseases.
Mechanism Of Action
The mechanism of action of 4-Oxo-9,11,13-octadecatrienoic acid involves its binding to a specific G protein-coupled receptor, called OXE receptor. The OXE receptor is expressed on the surface of various immune cells, including eosinophils, neutrophils, and monocytes. Upon binding of 4-Oxo-9,11,13-octadecatrienoic acid to the OXE receptor, a signaling cascade is initiated, leading to the activation of various intracellular pathways, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in the regulation of cell proliferation, survival, and migration.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Oxo-9,11,13-octadecatrienoic acid are diverse and complex. In inflammation, 4-Oxo-9,11,13-octadecatrienoic acid acts as a chemoattractant for eosinophils, neutrophils, and monocytes, promoting their recruitment to the site of inflammation. This leads to the release of various inflammatory mediators, such as cytokines and chemokines, which further amplify the inflammatory response. In cancer, 4-Oxo-9,11,13-octadecatrienoic acid promotes tumor growth and metastasis by stimulating angiogenesis and invasion. In cardiovascular disease, 4-Oxo-9,11,13-octadecatrienoic acid has been shown to promote atherosclerosis and thrombosis by inducing the expression of adhesion molecules and platelet activation.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Oxo-9,11,13-octadecatrienoic acid in lab experiments include its potency and specificity as a chemoattractant for immune cells. This allows for the precise manipulation of the inflammatory response in vitro and in vivo. However, the limitations of using 4-Oxo-9,11,13-octadecatrienoic acid include its instability and rapid metabolism in vivo, which may affect its biological activity and pharmacokinetics.
Future Directions
There are several future directions for the study of 4-Oxo-9,11,13-octadecatrienoic acid. One area of research is the development of novel inhibitors of 4-Oxo-9,11,13-octadecatrienoic acid signaling, which may have therapeutic potential in various diseases, such as inflammation and cancer. Another area of research is the elucidation of the role of 4-Oxo-9,11,13-octadecatrienoic acid in the regulation of immune cell function and differentiation. This may lead to the development of new strategies for the treatment of immune-related disorders, such as autoimmune diseases and allergies. Finally, the study of the pharmacokinetics and pharmacodynamics of 4-Oxo-9,11,13-octadecatrienoic acid may provide insights into its clinical utility as a diagnostic and therapeutic agent.
Synthesis Methods
4-Oxo-9,11,13-octadecatrienoic acid is synthesized by the action of 5-lipoxygenase on arachidonic acid. 5-lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid into leukotrienes and other eicosanoids. The synthesis of 4-Oxo-9,11,13-octadecatrienoic acid involves the oxidation of arachidonic acid at the C7 position, followed by the dehydration of the hydroxyl group at the C6 position. The resulting compound is then reduced to form 4-Oxo-9,11,13-octadecatrienoic acid.
Scientific Research Applications
4-Oxo-9,11,13-octadecatrienoic acid has been shown to play a role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. 4-Oxo-9,11,13-octadecatrienoic acid is a potent chemoattractant for eosinophils, neutrophils, and monocytes, which are key players in the inflammatory response. In cancer, 4-Oxo-9,11,13-octadecatrienoic acid has been shown to promote tumor growth and metastasis by stimulating angiogenesis and invasion. In cardiovascular disease, 4-Oxo-9,11,13-octadecatrienoic acid has been implicated in the development of atherosclerosis and thrombosis.
properties
CAS RN |
17699-20-6 |
|---|---|
Product Name |
4-Oxo-9,11,13-octadecatrienoic acid |
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9+ |
InChI Key |
DTRGDWOPRCXRET-SUTYWZMXSA-N |
Isomeric SMILES |
CCCC/C=C/C=C/C=C/CCCCC(=O)CCC(=O)O |
SMILES |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
Canonical SMILES |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
Other CAS RN |
623-99-4 |
synonyms |
(9Z,11E,13E)-4-Oxooctadeca-9,11,13-trienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



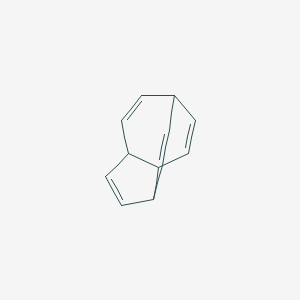
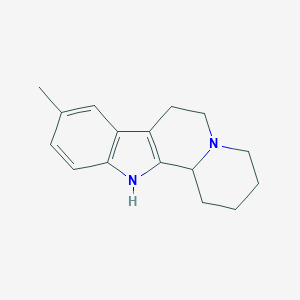
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
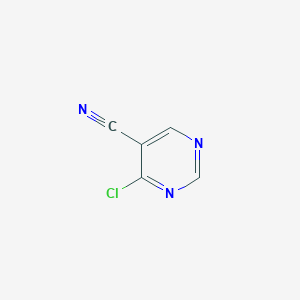
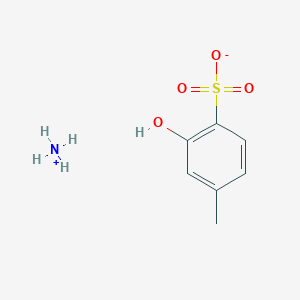
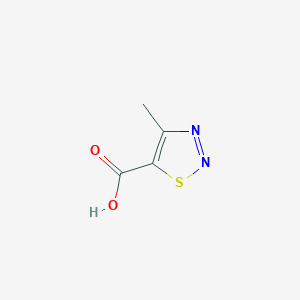
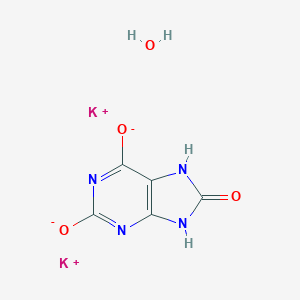
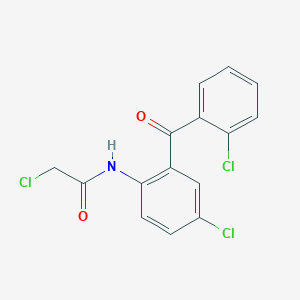
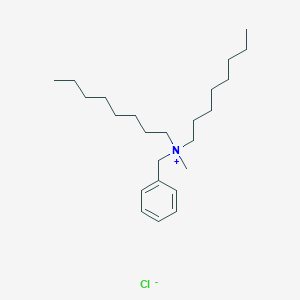
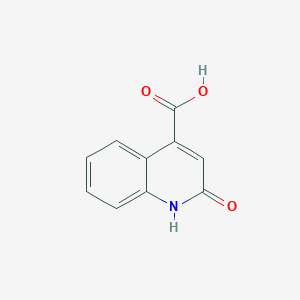
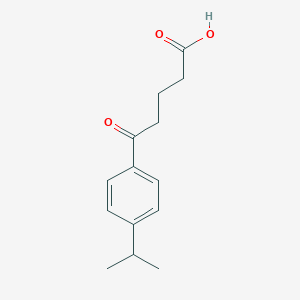
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)
